molecular formula C7H5ClN2O B3032310 4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one CAS No. 1402664-68-9

4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B3032310
CAS No.: 1402664-68-9
M. Wt: 168.58
InChI Key: GEQCNYGKEAREBK-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1402664-68-9) is a high-value, fused bicyclic heterocyclic compound specifically designed for advanced research and development applications. With a molecular formula of C7H5ClN2O and a molecular weight of 168.58 g/mol , this scaffold serves as a versatile and critical building block in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors and other targeted therapeutic agents. The presence of the chloro substituent on the bridged nitrogenous structure makes it an excellent precursor for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse amine and other functional groups to create extensive compound libraries for biological screening . This compound is characterized as a Warning substance under GHS guidelines, with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To preserve its stability and reactivity, it is recommended to be stored sealed in a dry environment, ideally at 2-8°C . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers can leverage this building block to explore new chemical space and accelerate innovation in drug discovery projects.

Properties

IUPAC Name

4-chloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-5-3-10-7(11)4(5)1-2-9-6/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQCNYGKEAREBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226006
Record name 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
Source EPA DSSTox
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Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402664-68-9
Record name 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402664-68-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one
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Preparation Methods

Cyclocondensation of Chlorinated Precursors

Diamine-Ketone Cyclization

The bicyclic core is constructed via acid-catalyzed cyclocondensation between 3-chloro-4-aminopyridine derivatives and γ-ketoesters. In WO2020100027A1, heating 3-chloro-4-aminopyridine with ethyl levulinate at 110°C in acetic acid yields 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one intermediates. Subsequent oxidation with MnO2 introduces the 4-keto group, followed by chlorination (Section 2.1). This method achieves 72% overall yield but requires strict stoichiometric control to avoid N-alkylation byproducts.

Microwave-Assisted Cyclocondensation

JP2022507231A discloses a microwave-enhanced variant using 3-chloro-4-(2-bromoethylamino)pyridine and diethyl acetylenedicarboxylate. Irradiation at 150°C for 20 minutes in DMF induces cyclization via aza-Michael addition, forming the dihydro-pyrrolopyridinone skeleton in 85% yield. This method reduces reaction time by 90% compared to conventional heating but necessitates specialized equipment.

Post-Cyclization Chlorination

POCl3-Mediated Chlorination

The most widely adopted method involves treating 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1,4-dione with phosphorus oxychloride. As per US10738058B2, refluxing the diketone precursor in POCl3 (5 eq) with catalytic N,N-dimethylaniline (0.1 eq) at 110°C for 6 hours achieves quantitative conversion. Quenching with ice water followed by neutralization with NaHCO3 yields 4-chloro derivatives in 93–97% purity without chromatography.

Table 1: Optimization of POCl3 Chlorination Conditions
Parameter Range Tested Optimal Value Yield (%)
POCl3 Equivalents 3–10 5 95
Temperature (°C) 80–120 110 95
Catalyst None/DMAP/DMA DMA (0.1 eq) 97
Reaction Time (h) 2–12 6 95

Thionyl Chloride Alternative

For acid-sensitive substrates, SOCl2 in dichloromethane at 0–5°C provides milder conditions. JP2022507231A reports 88% yield when using SOCl2 (3 eq) with pyridine (1.5 eq) as acid scavenger. However, this method requires rigorous moisture exclusion and generates SO2 gas, complicating large-scale applications.

Multi-Step Synthesis from Ethyl Cyanoacetate

Four-Step Industrial Process

Adapted from US10738058B2, this route achieves 67–88% yields per step:

  • Alkylation : Ethyl cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane (1.5 eq) in ethanol/K2CO3 to form ethyl 2-cyano-4,4-diethoxybutanoate (78%).
  • Cyclization : Heating with NH4OAc in acetic acid generates 7H-pyrrolo[2,3-d]pyrimidin-4-ol (85%).
  • Chlorination : POCl3/DMA at 110°C introduces chlorine (93%).
  • Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the pyrimidine ring, yielding the target dihydro-pyridine (91%).
Table 2: Yield Comparison Across Steps
Step Yield (%) Purity (HPLC %)
Alkylation 78 98.5
Cyclization 85 99.2
Chlorination 93 99.8
Reduction 91 99.9

Solvent Optimization

The ACS Omega study highlights DMF’s superiority over ethanol/water for cyclization, enhancing yields from 60% to 88%. Anhydrous K2CO3 (2 eq) in DMF facilitates efficient deprotonation-alkylation at room temperature, minimizing side reactions.

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Arylation

WO2020100027A1 employs Pd(PPh3)4 to couple 4-bromo-pyrrolopyridinones with chlorophenylboronic acids. While primarily used for aryl substitutions, adapting this method with B-chloro-9-BBN reagents enables direct C-Cl bond formation. Reported yields reach 82% with SPhos ligand in dioxane/water (3:1).

Alkylation-Chlorination Tandem Reactions

One-Pot Alkylation/Chlorination

The ACS Omega protocol alkylates pyrrolo[3,4-c]pyridine triones with benzyl chloride derivatives in DMF/K2CO3, then adds POCl3 directly to the mixture. This tandem process achieves 76% yield by eliminating intermediate isolation. Key parameters:

  • Temperature gradient: 25°C (alkylation) → 80°C (chlorination)
  • Stoichiometry: 1.2 eq alkyl halide, 3 eq POCl3
  • Workup: Sequential ethyl acetate extraction/pH adjustment.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Overview

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound with significant potential in various scientific research applications. Its unique chemical structure allows it to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical development.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent due to its ability to modulate various biological pathways.

Key Findings :

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival.
  • Neuroprotective Effects : Studies suggest that this compound may have protective effects on neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Drug Development

The compound serves as a scaffold for the development of new drugs targeting multiple diseases.

Case Studies :

  • A study highlighted the synthesis of novel analogs based on the pyrrolopyridine framework, demonstrating improved potency against specific cancer types compared to existing therapies.
  • Another investigation focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce side effects.

Biological Research

In addition to its medicinal applications, this compound is utilized in various biological assays.

Applications Include :

  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Signal Transduction Pathway Analysis : Researchers have employed this compound to investigate its effects on signaling pathways associated with inflammation and apoptosis.

Data Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityCytotoxic effects on cancer cell lines
Drug DevelopmentScaffold for new drug candidatesEnhanced potency in analogs
Biological ResearchEnzyme inhibition studiesInhibition of CDKs
Biological ResearchSignal transduction pathway analysisModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Ring System Biological Activity/Application Key Differences from Target Compound Source
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride Cl at 6-position; hydrochloride salt Not specified Chlorine position; ionic form
5,5’-(1-methylpropanediyl)bis[3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one] Pyrano ring system; dimeric structure Alkaloid isolated from Fagraea fragrans Pyrano vs. pyrrolo ring; dimeric form
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-methanone Pyrrolo[3,2-c]pyridine; aryl substituent Kinase inhibitor (unspecified) Ring fusion position; substituent
4-[(1R)-1-aminopropyl]-2-{6-[(4S,5S)-5-methyltriazol-3-yl]pyridin-2-yl}-6-[(2R)-2-methylpyrrolidin-1-yl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Multiple substituents; triazole linkage HPK1 inhibitor (co-crystal with FGFR3) Enhanced binding affinity; complex substituents

Physicochemical and Commercial Considerations

  • Solubility : The hydrochloride salt of the 6-chloro analogue () improves aqueous solubility but may alter pharmacokinetics compared to the neutral ketone form .
  • Commercial Status : While the target compound is discontinued (), its derivatives remain in active pharmaceutical development, suggesting that structural modifications address prior limitations .

Biological Activity

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS No. 1402664-68-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClN2O, with a molecular weight of 168.58 g/mol. The compound features a pyrrolidine ring fused with a pyridine moiety and a carbonyl group, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyridin-1-one exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown promising activity against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Properties

Research has demonstrated that this compound derivatives possess anticancer activity. A study reported that certain derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been linked to its anticancer effects. For example, one derivative showed IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, highlighting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective potential of pyrrolo[3,4-c]pyridin derivatives has also been explored. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Study on Antileishmanial Activity

A related study evaluated the antileishmanial efficacy of pyrrolo[3,4-b]quinolin derivatives, which share structural similarities with this compound. The most active compound demonstrated an IC50 value of 8.36 μM against Leishmania parasites and showed significant in vivo efficacy in reducing parasite burden in infected mice .

In Vitro Cytotoxicity Assessment

In vitro assessments have been conducted to evaluate the cytotoxicity of various derivatives on human cell lines. These studies typically measure the half-maximal inhibitory concentration (IC50) to determine the potency of the compounds. Results indicate that while some derivatives exhibit low toxicity towards normal cells, they effectively target cancerous cells .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (µM)Mechanism of Action
Antimicrobial4-Chloro DerivativeVariesDisruption of cell wall synthesis
Anticancer4-Chloro DerivativeCDK2: 0.36Inhibition of cell cycle progression
CDK9: 1.8Induction of apoptosis
AntileishmanialRelated Derivative8.36Inhibition of parasite growth
NeuroprotectiveVarious DerivativesNot specifiedModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving regioselective halogenation and cyclization. Key steps include:

  • Regioselective nitration and halogenation : Use HNO₃ at controlled temperatures (0°C to rt) to introduce nitro groups, followed by bromination/chlorination (e.g., Br₂ or Cl₂ in acetic acid) .
  • Cross-coupling reactions : Employ Pd-catalyzed Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O at 105°C) with boronic acids to introduce aryl/heteroaryl substituents .
  • Reductive amination : Utilize NaBH(OAc)₃ in THF to stabilize intermediates during ring closure .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural elucidation involves:

  • X-ray crystallography : Resolve bond lengths/angles (e.g., mean C–C bond length = 0.004 Å, R factor = 0.052) to confirm fused pyrrolopyridine core .
  • NMR and MS : Analyze ¹H/¹³C NMR shifts (e.g., δ 7.77 ppm for aromatic protons) and ESI+ mass spectra (e.g., [M+H]⁺ = 335.0) .
  • Elemental analysis : Verify purity via %C, %H, %N matching calculated values (e.g., C: 71.85% observed vs. 71.87% calculated) .

Q. What are the primary research applications of this compound?

  • Methodological Answer : It is a scaffold for hematopoietic progenitor kinase 1 (HPK1) inhibitors in oncology. Researchers modify substituents (e.g., R groups in Formula I) to enhance kinase binding affinity and selectivity . Preclinical studies focus on:

  • In vitro enzymatic assays : Measure IC₅₀ values against HPK1 using fluorescence-based phosphorylation assays.
  • In vivo tumor models : Evaluate pharmacokinetics and efficacy in xenograft models .

Advanced Research Questions

Q. How to design experiments to study structure-activity relationships (SAR) for HPK1 inhibition?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing (e.g., -F, -Cl) or bulky groups (e.g., trifluoroethoxy) at positions 4 and 6 to probe steric/electronic effects on HPK1 binding .
  • Enzymatic profiling : Compare inhibition across kinase panels (e.g., 100+ kinases) to assess selectivity. Use ATP-competitive assays with [γ-³²P]ATP .
  • Co-crystallization : Resolve inhibitor-HPK1 complexes (PDB ID) to identify key interactions (e.g., hydrogen bonds with catalytic lysine) .

Q. How to address contradictions in activity data across analogs?

  • Methodological Answer :

  • Metabolic stability testing : Use liver microsomes to rule out CYP450-mediated degradation discrepancies .
  • Solubility adjustments : Modify logP via polar groups (e.g., -OH, -SO₂NH₂) to reconcile in vitro vs. in vivo efficacy mismatches .
  • Counter-screening : Test off-target effects (e.g., hERG binding) to exclude false positives .

Q. What strategies optimize regioselectivity and yield in synthesis?

  • Methodological Answer :

  • Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃/XPhos) to suppress byproducts in cross-coupling steps .
  • Temperature control : Maintain reactions at -78°C during lithiation to prevent ring-opening side reactions .
  • Workup protocols : Use aqueous/organic phase separation (e.g., EtOAc/H₂O) and silica gel chromatography (hexane:EtOAc gradient) for purification .

Q. How to apply computational modeling for target engagement studies?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger’s Glide to simulate binding poses in HPK1’s ATP-binding pocket. Prioritize compounds with ΔG < -10 kcal/mol .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of inhibitor-enzyme complexes .
  • QSAR modeling : Train models with descriptors (e.g., polar surface area, H-bond donors) to predict IC₅₀ values from structural data .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE requirements : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration. Collect halogenated waste separately .
  • Emergency response : For spills, apply absorbent pads and evacuate area if vapor concentration exceeds 5 ppm .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 2
Reactant of Route 2
4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one

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